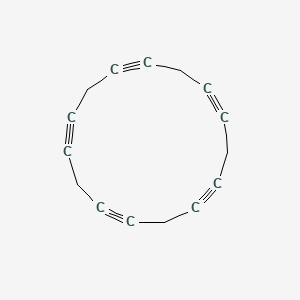
Cyclopentadeca-1,4,7,10,13-pentayne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentadeca-1,4,7,10,13-pentayne is an organic compound with the molecular formula C15H10 It is a polyacetylene, characterized by the presence of multiple triple bonds within a cyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentadeca-1,4,7,10,13-pentayne typically involves the use of alkyne metathesis or coupling reactions. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopentadeca-1,4,7,10,13-pentayne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogens, acids, or bases can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include various substituted derivatives, alkenes, alkanes, and oxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Cyclopentadeca-1,4,7,10,13-pentayne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with biological macromolecules.
Industry: this compound is used in the development of advanced materials, including conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism by which Cyclopentadeca-1,4,7,10,13-pentayne exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple triple bonds allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Cyclopentadeca-1,4,7,10,13-pentaene: Similar in structure but contains double bonds instead of triple bonds.
Cyclopentadeca-1,4,7,10,13-pentadiene: Contains fewer triple bonds and more double bonds.
Cyclopentadeca-1,4,7,10,13-pentane: Fully saturated version with single bonds only.
Uniqueness: Cyclopentadeca-1,4,7,10,13-pentayne is unique due to its high degree of unsaturation and the presence of multiple triple bonds within a cyclic structure. This gives it distinct chemical reactivity and potential for diverse applications compared to its saturated or less unsaturated counterparts.
Eigenschaften
| 95339-41-6 | |
Molekularformel |
C15H10 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
cyclopentadeca-1,4,7,10,13-pentayne |
InChI |
InChI=1S/C15H10/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1,6-7,12-13H2 |
InChI-Schlüssel |
RAAHRJCPKDQHQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C#CCC#CCC#CCC#CCC#C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



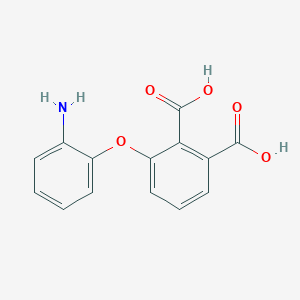
![4-[Bis(2-hydroxyethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360946.png)
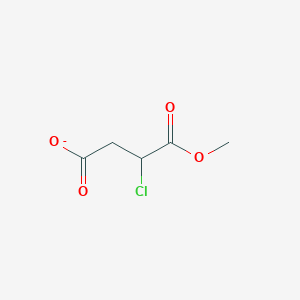
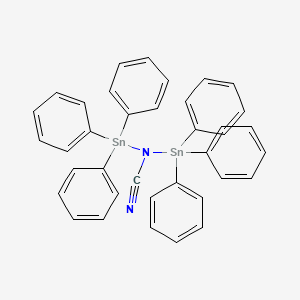
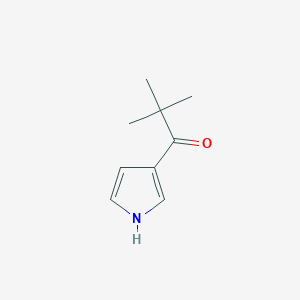


![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)
![1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14361025.png)
